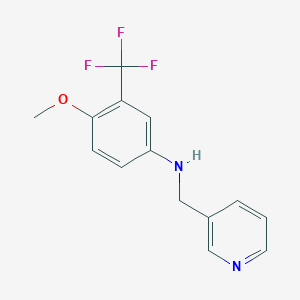

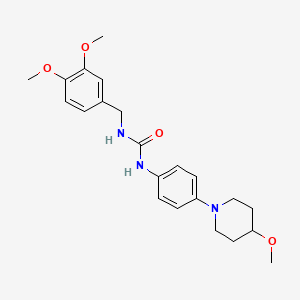

4-Methoxy-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxy-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)aniline, also known as MPTA, is a chemical compound that belongs to the family of aniline derivatives. It is a white to off-white crystalline powder that is soluble in organic solvents. MPTA has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)aniline involves its ability to interact with specific molecular targets in the body, such as proteins and enzymes. This interaction can lead to the modulation of various cellular signaling pathways, resulting in the observed biological effects.

Biochemical and Physiological Effects:

4-Methoxy-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)aniline has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-proliferative, and anti-tumor activities. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Methoxy-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)aniline is its high potency and selectivity towards specific molecular targets, which makes it a valuable tool in scientific research. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations can pose challenges for its use in certain experiments.

Future Directions

There are several potential future directions for research on 4-Methoxy-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)aniline, including the development of new synthetic methods to improve its yield and purity, as well as the investigation of its potential applications in other areas of medicinal chemistry. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects, in order to optimize its use in scientific research.

Synthesis Methods

4-Methoxy-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)aniline can be synthesized through a multi-step process that involves the reaction of 4-methoxy-3-nitrobenzaldehyde with pyridine-3-carboxylic acid, followed by reduction of the resulting intermediate with sodium borohydride and subsequent reaction with trifluoromethyl iodide. The final product is obtained after purification by recrystallization.

Scientific Research Applications

4-Methoxy-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)aniline has been found to exhibit a range of biological activities, including inhibition of various enzymes and receptors, such as tyrosine kinases and adenosine receptors. It has also shown promising results in the treatment of certain diseases, such as cancer and inflammation.

properties

IUPAC Name |

4-methoxy-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O/c1-20-13-5-4-11(7-12(13)14(15,16)17)19-9-10-3-2-6-18-8-10/h2-8,19H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBNAGACQUMHCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NCC2=CN=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 53417287 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Cyclopentyloxypyridin-3-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2821647.png)

![5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821658.png)

![2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2821660.png)

![3-[(Benzyloxy)methyl]pentane-1,5-diol](/img/structure/B2821663.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821664.png)